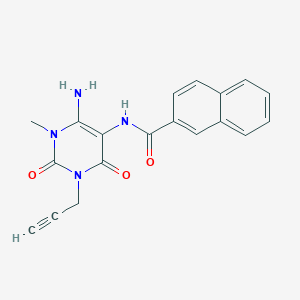
4,6-二氯-5-硝基嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl2N4O2 and a molecular weight of 208.99 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyrimidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique reactivity and structural properties.
科学研究应用
4,6-Dichloro-5-nitropyrimidin-2-amine has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitropyrimidin-2-amine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in the presence of a suitable solvent and at a specific temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .
化学反应分析
Types of Reactions: 4,6-Dichloro-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state products.
Common Reagents and Conditions:
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4,6-Dichloro-5-aminopyrimidine.
Oxidation: Higher oxidation state derivatives of pyrimidine.
作用机制
The mechanism of action of 4,6-Dichloro-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways . The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity to these targets . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
4,6-Dichloropyrimidine: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-nitropyrimidine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
5-Amino-4,6-dichloropyrimidine:
Uniqueness: 4,6-Dichloro-5-nitropyrimidin-2-amine is unique due to the presence of both chlorine atoms and a nitro group on the pyrimidine ring, which imparts specific reactivity and makes it a valuable intermediate in various chemical syntheses . Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .
属性
IUPAC Name |
4,6-dichloro-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZJDBYVRMAGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

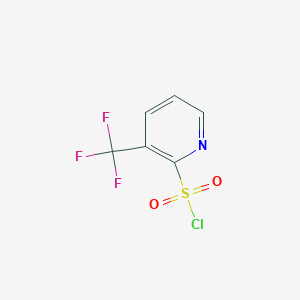
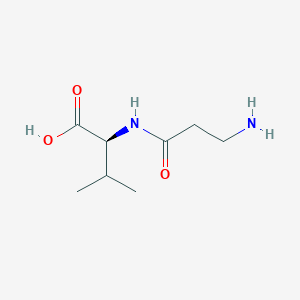
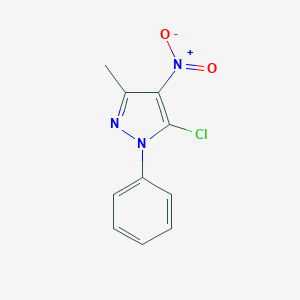
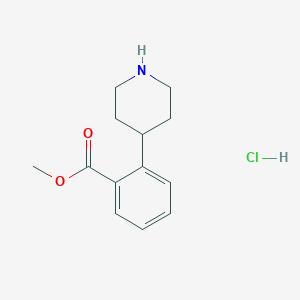


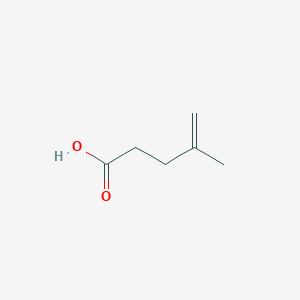
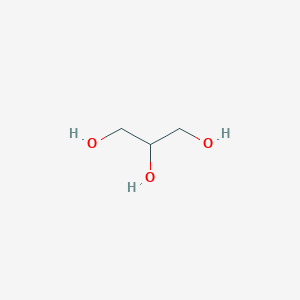
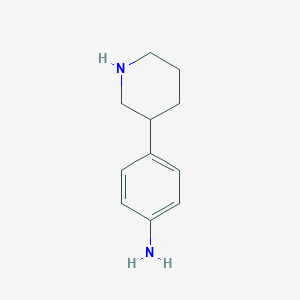
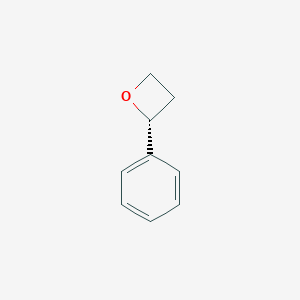
![4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B168731.png)
